![molecular formula C17H38N6 B14463740 N-Dodecyl-N-{3-[(E)-(hydrazinylmethylidene)amino]propyl}guanidine CAS No. 72156-53-7](/img/structure/B14463740.png)
N-Dodecyl-N-{3-[(E)-(hydrazinylmethylidene)amino]propyl}guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Dodecyl-N-{3-[(E)-(hydrazinylmethylidene)amino]propyl}guanidine is a complex organic compound known for its unique chemical structure and properties. This compound features a long dodecyl chain, a hydrazinylmethylidene group, and a guanidine moiety, making it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Dodecyl-N-{3-[(E)-(hydrazinylmethylidene)amino]propyl}guanidine typically involves multiple steps. One common method includes the reaction of dodecylamine with a suitable aldehyde to form an imine intermediate. This intermediate is then reacted with hydrazine to form the hydrazinylmethylidene group. Finally, the guanidine moiety is introduced through a reaction with a suitable guanidine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-Dodecyl-N-{3-[(E)-(hydrazinylmethylidene)amino]propyl}guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions can be conducted in polar or non-polar solvents depending on the nucleophile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxyl derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-Dodecyl-N-{3-[(E)-(hydrazinylmethylidene)amino]propyl}guanidine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Wirkmechanismus
The mechanism of action of N-Dodecyl-N-{3-[(E)-(hydrazinylmethylidene)amino]propyl}guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydrazinylmethylidene group may play a crucial role in these interactions, facilitating binding through hydrogen bonding or other non-covalent interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate: A zwitterionic surfactant used for protein solubilization.
N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine: A biocide used in disinfectants and cleaners.
Uniqueness
N-Dodecyl-N-{3-[(E)-(hydrazinylmethylidene)amino]propyl}guanidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
72156-53-7 |
|---|---|
Molekularformel |
C17H38N6 |
Molekulargewicht |
326.5 g/mol |
IUPAC-Name |
N-amino-N'-[3-[carbamimidoyl(dodecyl)amino]propyl]methanimidamide |
InChI |
InChI=1S/C17H38N6/c1-2-3-4-5-6-7-8-9-10-11-14-23(17(18)19)15-12-13-21-16-22-20/h16H,2-15,20H2,1H3,(H3,18,19)(H,21,22) |
InChI-Schlüssel |
JPQGKJXMVLRMOX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCN(CCCN=CNN)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



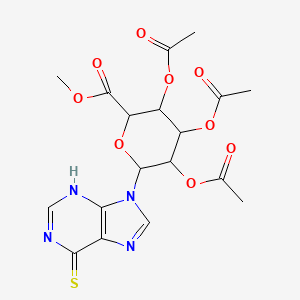
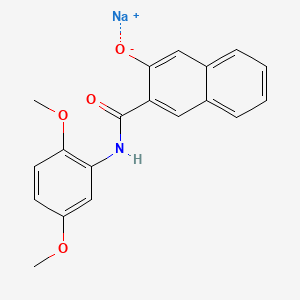
![N-[(Benzyloxy)methyl]-N-butylbutan-1-amine](/img/structure/B14463673.png)
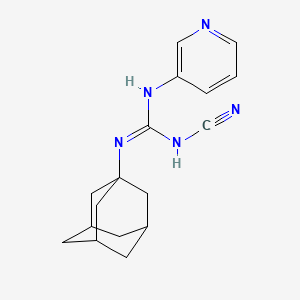
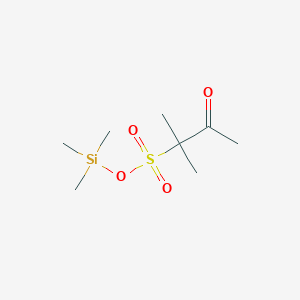
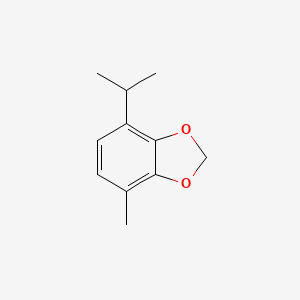

![9-Ethyl-1-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole](/img/structure/B14463707.png)
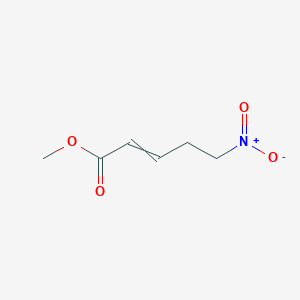
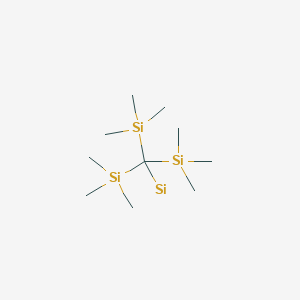
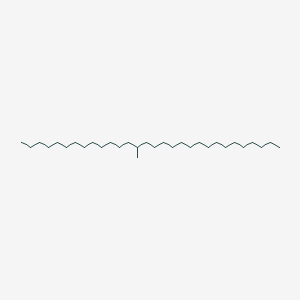
![Bicyclo[3.1.0]hex-1(5)-ene](/img/structure/B14463735.png)

